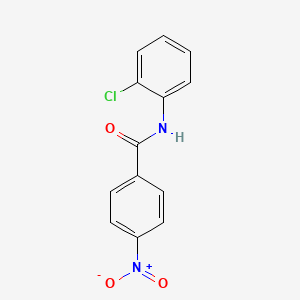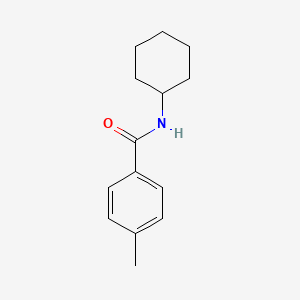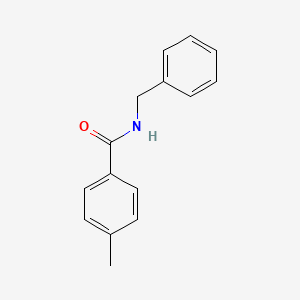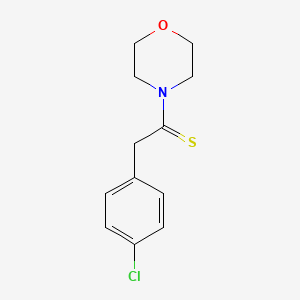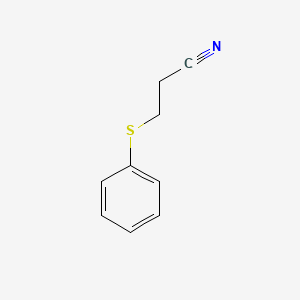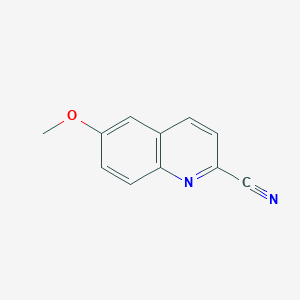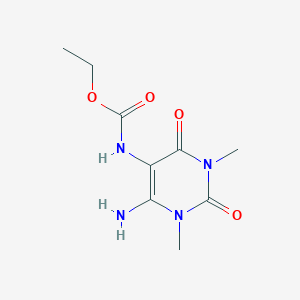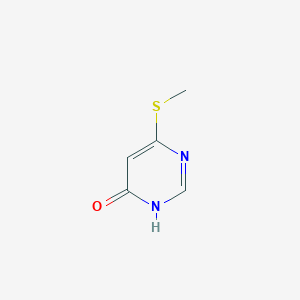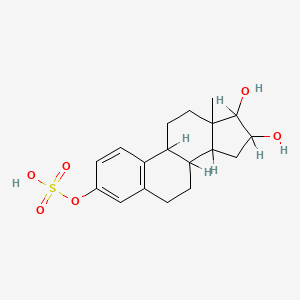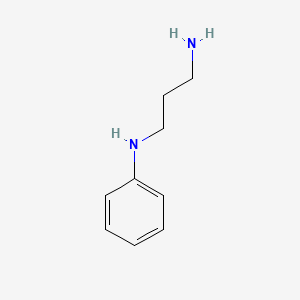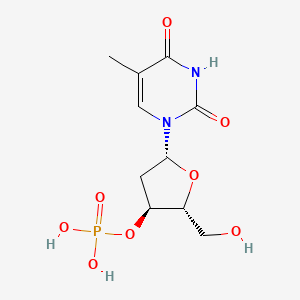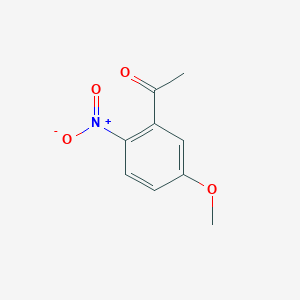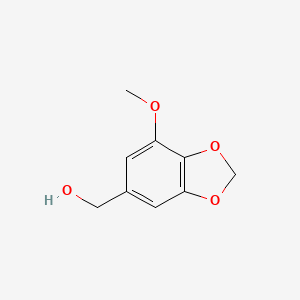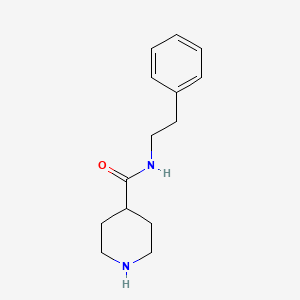
N-(2-phenylethyl)piperidine-4-carboxamide
Descripción general
Descripción
“N-(2-phenylethyl)piperidine-4-carboxamide” is a chemical compound with the CAS Number: 23793-55-7 . It has a molecular weight of 232.33 . This compound is structurally related to fentanyl, which is a propionamide .
Molecular Structure Analysis
The molecular structure of “N-(2-phenylethyl)piperidine-4-carboxamide” can be represented by the InChI code: 1S/C14H20N2O/c15-14(17)13-7-10-16(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H2,15,17) . This indicates that the compound contains one basic nitrogen atom in the piperidine ring .
Physical And Chemical Properties Analysis
“N-(2-phenylethyl)piperidine-4-carboxamide” is a solid at room temperature . It has a molecular weight of 232.33 and readily forms salts with organic or inorganic acids due to the presence of one basic nitrogen atom in the piperidine ring .
Aplicaciones Científicas De Investigación
Anticancer and Enzyme Inhibition
N-(2-phenylethyl)piperidine-4-carboxamide derivatives have been explored for their potential in cancer treatment and enzyme inhibition. For instance, derivatives like MK-4827 have shown efficacy against BRCA-1 and -2 deficient cancer cells by inhibiting poly(ADP-ribose)polymerase (PARP) 1 and 2 enzymes. This inhibition is selective, demonstrating high antiproliferative activities against cancer cells deficient in BRCA genes while sparing BRCA proficient cells. MK-4827's optimization for pharmacokinetic properties led to its advancement into clinical trials, highlighting its potential as a novel therapeutic agent in oncology (Jones et al., 2009).
Cannabinoid Receptor Antagonists
Another area of research involves the development of N-(2-phenylethyl)piperidine-4-carboxamide derivatives as cannabinoid receptor antagonists. These compounds have been studied for their potential to modulate cannabinoid receptor activity, which could have therapeutic applications in treating side effects associated with cannabinoid and cannabimimetic agents. Structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity have been identified, contributing to the characterization of cannabinoid receptor binding sites and pharmacological probes (Lan et al., 1999).
Neuroinflammation and Imaging
The development of specific PET radiotracers like [11C]CPPC for targeting CSF1R, a microglia-specific marker, represents another application of N-(2-phenylethyl)piperidine-4-carboxamide derivatives. This compound allows for noninvasive imaging of reactive microglia and their contribution to neuroinflammation in vivo, offering insights into the pathogenesis of neuropsychiatric disorders and the effects of therapeutic interventions targeting neuroinflammation (Horti et al., 2019).
Antiviral Properties
N-(2-phenylethyl)piperidine-4-carboxamide derivatives have also been explored for their antiviral properties, particularly against HIV-1. Compounds in this class have been shown to act as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), effectively inhibiting the replication of HIV-1, including strains resistant to other NNRTIs. This research highlights the potential of these compounds in developing new antiretroviral therapies (Tang et al., 2010).
Propiedades
IUPAC Name |
N-(2-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14(13-7-9-15-10-8-13)16-11-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFBMPIDYRJPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358273 | |
| Record name | N-(2-phenylethyl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)piperidine-4-carboxamide | |
CAS RN |
37978-09-9 | |
| Record name | N-(2-phenylethyl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



